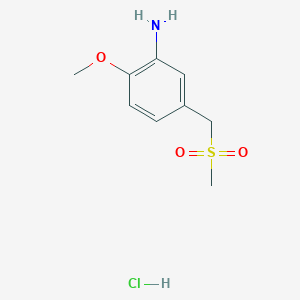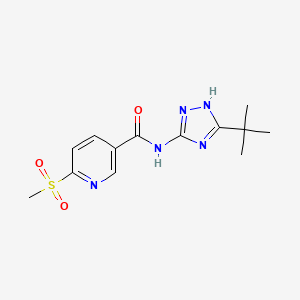
5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It’s a primary amine that consists of a benzene ring attached to an amino group . The “methanesulfonylmethyl” and “methoxy” parts suggest that it has methanesulfonyl and methoxy groups attached to the aniline .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, anilines are often synthesized through nitration of benzene, followed by reduction of the nitro group . Methanesulfonyl groups can be introduced through reactions with methanesulfonyl chloride .
Chemical Reactions Analysis
Amines, such as aniline, are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonylation . The presence of the methanesulfonylmethyl and methoxy groups may influence the reactivity of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, anilines are colorless to pale yellow liquids or solids at room temperature, and they have a characteristic odor . They are also known to be weak bases .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
Synthesis of Diethyltin-based Self-assemblies : Diethyltin(methoxy)methanesulfonate, a compound related to 5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride, demonstrates its utility in synthesizing three-dimensional self-assemblies derived from sulfonate-phosphonate ligands. These assemblies exhibit unique structural motifs and potential applications in material science and catalysis (Shankar et al., 2011).
Methane Activation and Conversion : The activation of methane at room temperature, leading to the formation of methanol and hydrocarbons, showcases the potential of methanesulfonic acid derivatives in catalyzing methane conversion processes. This application is critical for utilizing methane, a major greenhouse gas, for chemical synthesis (Xu et al., 2012).
Pharmacological Applications
Antibacterial Activity : Sulfonamide derivatives of methanesulfonic acid, such as those related to 5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride, have been synthesized and shown to possess significant antibacterial activity against a variety of bacteria, indicating their potential in developing new antibacterial agents (Özdemir et al., 2009).
Chemical Reactions and Analytical Applications
Improved Synthesis Techniques : Research on the synthesis of related compounds demonstrates the importance of 5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride in developing new, efficient synthesis methods for biologically active compounds, including kinase inhibitors and other pharmacologically relevant molecules (Johnson et al., 2022).
Analytical Applications in Biochemistry : The use of methanesulfonic acid for protein hydrolysis in the determination of seleno-methionine in biological samples highlights the analytical utility of methanesulfonic acid derivatives. This application is crucial for accurate nutritional and biochemical analysis of selenium-rich foods and supplements (Wrobel et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methoxy-5-(methylsulfonylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-13-9-4-3-7(5-8(9)10)6-14(2,11)12;/h3-5H,6,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNCITWIMNBURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride | |
CAS RN |
1803593-30-7 |
Source


|
| Record name | 5-(methanesulfonylmethyl)-2-methoxyaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2681002.png)
![1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2681004.png)

![1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride](/img/structure/B2681006.png)


![3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid](/img/structure/B2681009.png)
![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2681010.png)
![1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2681012.png)



